molecular formula C20H22N2O2 B4239962 2-[(3,4-dimethoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

2-[(3,4-dimethoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole

Cat. No.: B4239962
M. Wt: 322.4 g/mol
InChI Key: SCHDRBSMDJTICQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Substitution Reactions: The 3,4-dimethoxybenzyl group can be introduced via nucleophilic substitution reactions.

    Alkylation: The 2-methyl-2-propen-1-yl group can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the alkyl side chain.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the benzimidazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction Pathways: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxybenzyl)-1H-benzimidazole: Lacks the 2-methyl-2-propen-1-yl group.

    1-(2-Methyl-2-propen-1-yl)-1H-benzimidazole: Lacks the 3,4-dimethoxybenzyl group.

    2-(3,4-Dimethoxyphenyl)-1H-benzimidazole: Similar structure but different substitution pattern.

Uniqueness

2-(3,4-Dimethoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is unique due to the presence of both the 3,4-dimethoxybenzyl and 2-methyl-2-propen-1-yl groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)13-22-17-8-6-5-7-16(17)21-20(22)12-15-9-10-18(23-3)19(11-15)24-4/h5-11H,1,12-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHDRBSMDJTICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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